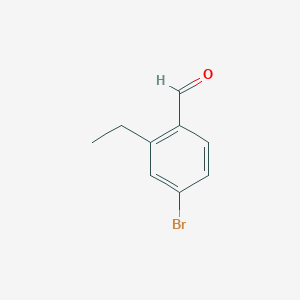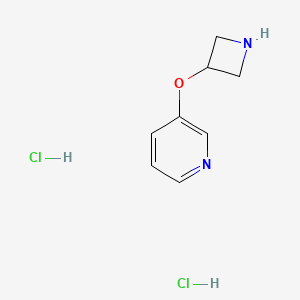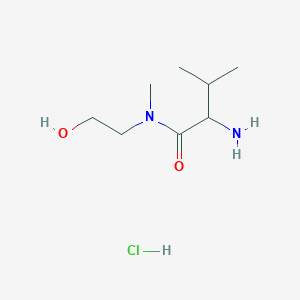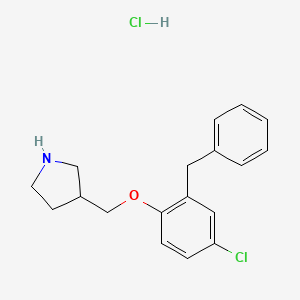
4-Bromo-2-ethylbenzaldehyde
Übersicht
Beschreibung
4-Bromo-2-ethylbenzaldehyde is an organic compound with the molecular formula C₉H₉BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-ethylbenzaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 2-ethylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
4-Bromo-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields 4-Bromo-2-ethylbenzoic acid, while reduction produces 4-Bromo-2-ethylbenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-ethylbenzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-ethylbenzaldehyde: The ethyl group is positioned at the third position instead of the second.
4-Chloro-2-ethylbenzaldehyde: The bromine atom is replaced with a chlorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents and positions on the benzene ring.
Eigenschaften
IUPAC Name |
4-bromo-2-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLKXUKAJYHRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)
![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)

